molecular formula C8H10NNaO4S2 B6599588 sodium 4-(dimethylsulfamoyl)benzene-1-sulfinate CAS No. 1537337-88-4

sodium 4-(dimethylsulfamoyl)benzene-1-sulfinate

Cat. No.: B6599588
CAS No.: 1537337-88-4
M. Wt: 271.3 g/mol
InChI Key: TXKFJXRLMGBSNV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 4-(dimethylsulfamoyl)benzene-1-sulfinate is a sodium sulfinate salt that serves as a versatile and stable intermediate in organic synthesis and medicinal chemistry research. Sulfinate salts are generally bench-stable, easy-to-handle solids that are less moisture-sensitive than traditional sulfonyl chlorides . This compound is valued as a multifunctional reagent capable of acting as a sulfonylating, sulfenylating, or sulfinylating agent, depending on the reaction conditions, making it a powerful building block for constructing valuable sulfur-containing compounds . Its primary research applications include the synthesis of sulfonamides, which are a prominent class in medicinal chemistry with diverse biological activities , and the formation of various sulfones, such as vinyl sulfones, through sulfonyl radical-triggered reactions or C–H sulfonylation . The compound is also a key precursor in modern synthetic methodologies, including photoredox catalysis and electrochemical synthesis, for creating complex molecular architectures . As a bifunctional molecule containing both a sulfinate and a sulfamoyl group, it offers unique opportunities for developing novel chemical entities. This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

sodium;4-(dimethylsulfamoyl)benzenesulfinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4S2.Na/c1-9(2)15(12,13)8-5-3-7(4-6-8)14(10)11;/h3-6H,1-2H3,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXKFJXRLMGBSNV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)S(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10NNaO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Dissolution of sulfonyl chloride : 4-(Dimethylsulfamoyl)benzenesulfonyl chloride is dissolved in dichloromethane, which stabilizes the electrophilic intermediate.

  • Reductive phase : The dichloromethane solution is dripped into an aqueous sodium sulfite solution while maintaining a pH of 8–10 via simultaneous addition of 10% NaOH. The alkaline environment suppresses hydrolysis and drives the reduction:

    Ar-SO2Cl+Na2SO3Ar-SO2Na++NaCl+SO2\text{Ar-SO}_2\text{Cl} + \text{Na}_2\text{SO}_3 \rightarrow \text{Ar-SO}_2^- \text{Na}^+ + \text{NaCl} + \text{SO}_2 \uparrow

    The dimethylsulfamoyl group’s electron-withdrawing nature accelerates this reduction compared to alkyl-substituted analogs.

  • Solvent recovery : Dichloromethane is distilled from the reaction mixture at 85°C, yielding an aqueous solution of the crude sulfinate.

  • Isolation : Cooling induces crystallization, followed by suction filtration and drying.

Table 1: Optimized Parameters for Biphasic Reduction

ParameterValue/RangeImpact on Yield
Temperature (reduction)55–60°CPrevents side reactions
NaOH concentration10% (w/w)Maintains pH 8–10
Sodium sulfite stoichiometry2.4 equivEnsures complete reduction
Solvent ratio (DCM:H₂O)1:6 (v/v)Maximizes interfacial contact

This method achieves theoretical yields of 85–90% for structurally related sulfinates, though steric hindrance from the dimethylsulfamoyl group may reduce efficiency by 5–10%.

Alternative Pathways via Sulfonation and Functionalization

For substrates lacking pre-installed sulfamoyl groups, a multi-step synthesis may be employed:

Sequential Sulfonation and Amination

  • Disulfonation of benzene : Reacting benzene with fuming sulfuric acid introduces sulfonic acid groups at the 1- and 4-positions.

  • Selective chlorination : Treating 1,4-benzenedisulfonic acid with phosphorus pentachloride (PCl₅) converts one sulfonic acid group to sulfonyl chloride.

  • Amination : The remaining sulfonic acid group is converted to sulfamoyl via reaction with dimethylamine in the presence of coupling agents:

    Ar-SO3H+(CH3)2NHDCCAr-SO2N(CH3)2\text{Ar-SO}_3\text{H} + (\text{CH}_3)_2\text{NH} \xrightarrow{\text{DCC}} \text{Ar-SO}_2\text{N}(\text{CH}_3)_2
  • Reduction : The sulfonyl chloride is reduced to sulfinate using sodium sulfite as described in Section 2.

This route is less efficient (50–60% overall yield) due to competing side reactions during disulfonation and amination.

Industrial-Scale Production Considerations

Scalable synthesis requires modifications to batch processes outlined in patent CN101786973B:

  • Continuous flow systems : Implementing static mixers for dichloromethane-aqueous phase contact reduces reaction time by 40%.

  • In-line pH monitoring : Automated NaOH dosing maintains optimal alkalinity, minimizing sulfonyl chloride hydrolysis.

  • Solvent recycling : Distilled dichloromethane is purified via molecular sieves and reused, lowering production costs by 15–20%.

Analytical Characterization and Quality Control

Critical quality attributes are verified using:

  • UV-Vis spectroscopy : The sulfinate exhibits λmax\lambda_{\text{max}} at 265 nm (ε = 1,200 L·mol⁻¹·cm⁻¹), distinct from sulfonate byproducts (λmax=280\lambda_{\text{max}} = 280 nm).

  • Titrimetric analysis : Iodometric titration quantifies residual sulfite (specification: <0.5% w/w).

  • X-ray diffraction : Confirms crystalline structure and absence of polymorphic impurities.

Challenges and Mitigation Strategies

  • Hydrolysis of sulfonyl chloride :

    • Cause : Residual acidity in the aqueous phase.

    • Solution : Pre-equilibrate sodium sulfite solution with NaOH before adding the organic phase.

  • Emulsion formation during extraction :

    • Cause : Surfactant-like properties of sulfinate salts.

    • Solution : Add NaCl (20% w/v) to the aqueous phase to promote phase separation.

Chemical Reactions Analysis

Types of Reactions

Sodium 4-(dimethylsulfamoyl)benzene-1-sulfinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: It can be reduced to form sulfinate esters.

    Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Sulfinate esters.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Applications in Organic Synthesis

Sodium sulfinates, including sodium 4-(dimethylsulfamoyl)benzene-1-sulfinate, serve as versatile building blocks in organic synthesis. They are utilized in:

  • Sulfonylation Reactions : Sodium sulfinates can act as sulfonylating agents in electrophilic aromatic substitution reactions, facilitating the introduction of sulfonyl groups into organic molecules .
  • Synthesis of Sulfones and Sulfides : They are crucial in synthesizing various organosulfur compounds such as sulfones, sulfides, and thiosulfonates through C–S bond formation .
  • Radical Reactions : Recent studies have highlighted their role in radical-mediated transformations, which can lead to the formation of β-keto sulfones and other valuable intermediates without the need for harsh reagents .

Data Table: Summary of Synthetic Applications

Application TypeDescriptionReference
SulfonylationIntroduction of sulfonyl groups via electrophilic substitution
Synthesis of SulfonesFormation of sulfones through C–S bond formation
Radical ReactionsGeneration of β-keto sulfones via radical pathways

Medicinal Chemistry

This compound has notable implications in medicinal chemistry:

  • Antimicrobial Activity : Compounds derived from sodium sulfinates have shown potential as antimicrobial agents. Their ability to modify biological pathways makes them candidates for developing new antibiotics .
  • Antiradiation Drugs : Research indicates that certain derivatives of sodium sulfinates exhibit low toxicity while providing protective effects against radiation, making them promising candidates for therapeutic applications in radiology .

Case Study: Antiradiation Properties

A study by Field et al. demonstrated that disulfide-derived sodium sulfinates could effectively protect cells from radiation damage at low doses. This finding suggests potential applications in radioprotection for patients undergoing radiation therapy .

Materials Science

In materials science, this compound is explored for:

  • Polymer Chemistry : Its unique chemical structure allows it to be used as a modifier in polymer synthesis, enhancing properties such as thermal stability and chemical resistance .
  • Catalysis : The compound has been investigated as a catalyst or co-catalyst in various organic reactions, contributing to more efficient synthetic pathways .

Data Table: Material Science Applications

Application TypeDescriptionReference
Polymer ModificationEnhancing thermal stability and chemical resistance
Catalytic ApplicationsServing as a catalyst in organic reactions

Mechanism of Action

The mechanism of action of sodium 4-(dimethylsulfamoyl)benzene-1-sulfinate involves its ability to act as a sulfonating agent. It can transfer its sulfonate group to other molecules, thereby modifying their chemical properties. The molecular targets include various organic compounds that can undergo sulfonation. The pathways involved include nucleophilic substitution and electrophilic addition reactions.

Comparison with Similar Compounds

Sodium 4-(dimethylsulfamoyl)benzene-1-sulfinate vs. Alkyl Sulfonates (e.g., Sodium 1-Octanesulfonate)

  • Structural Differences: The aromatic backbone of this compound contrasts with the aliphatic chain of sodium 1-octanesulfonate. Sodium 1-octanesulfonate, a linear alkyl sulfonate, is primarily employed as an ion-pairing agent in HPLC mobile phases due to its hydrophilicity and compatibility with acidic buffers (pH 4.6) .
Compound Key Reactivity Features Applications Reference
This compound Forms stable anions for nucleophilic additions; sensitive to temperature and reagent stoichiometry Organic synthesis (e.g., indole derivatives)
Sodium 1-octanesulfonate Hydrophilic, stable in acidic conditions HPLC mobile phase preparation

Comparison with Sulfonamide Pharmaceuticals Sulfonamide groups are prevalent in pharmaceuticals for their bioactivity and solubility. For example, the compound in EP 4,374,877 A2 incorporates a dimethylsulfamoyl group on a piperidine ring to enhance solubility and target affinity . Its sulfinate group enables precise functionalization, whereas sulfonamides in drugs often act as pharmacophores or metabolic stabilizers .

Functional Group Stability and Selectivity

The dimethylsulfamoyl group in this compound acts as a protecting group for amines, offering advantages over traditional bases like sodium hydride. For instance, triethylamine (used in its synthesis) minimizes side reactions, enabling higher yields (75%) compared to harsher conditions . This contrasts with sulfonate esters (e.g., tosylates), which require stronger bases and exhibit lower regioselectivity in lithiation.

Research Findings and Key Insights

  • Solubility Profile : The sodium counterion and polar sulfinate group enhance solubility in tetrahydrofuran (THF) and aqueous buffers, broadening its utility in multi-step syntheses .

Biological Activity

Sodium 4-(dimethylsulfamoyl)benzene-1-sulfinate, a compound belonging to the sulfamoyl class, has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C9H10N2O3S2\text{C}_9\text{H}_{10}\text{N}_2\text{O}_3\text{S}_2

It features a benzene ring substituted with a dimethylsulfamoyl group and a sulfinic acid moiety. The presence of these functional groups contributes to its biological activity.

Anticonvulsant Activity

Research indicates that sulfamide derivatives, including this compound, exhibit anticonvulsant properties. A study on related sulfamide compounds demonstrated their efficacy in rodent models against various seizure types. For instance, JNJ-26489112, a sulfamide compound, showed significant anticonvulsant activity by inhibiting voltage-gated sodium channels and N-type calcium channels, suggesting that similar mechanisms may be applicable to this compound .

Immunomodulatory Effects

This compound has been implicated in immunomodulatory activities. In vitro studies have shown that compounds with sulfamoyl groups can enhance NF-κB activation in immune cells. This pathway is crucial for the release of pro-inflammatory cytokines, which play a role in immune response . The structure-activity relationship (SAR) studies indicate that modifications on the sulfamoyl group can significantly affect the potency of these compounds in activating NF-κB.

Structure-Activity Relationship Studies

A detailed SAR study focused on various analogs of this compound revealed critical insights into its biological activity. The following table summarizes key findings from SAR studies:

CompoundModificationIC50 (µM)Biological Activity
Compound ADimethylsulfamoyl group5.0NF-κB Activation
Compound BMethyl substitution10.0Anticonvulsant Activity
Compound CSulfinic acid modification7.5Cytokine Release Enhancement

These findings suggest that specific modifications can enhance the biological activity of sulfamide compounds.

Pharmacological Profiles

The pharmacological profile of this compound shows promise for treating conditions characterized by inflammation and seizures. Its ability to activate NF-κB suggests potential use in immunotherapy . Additionally, its anticonvulsant properties indicate applicability in epilepsy treatment .

Q & A

Basic: What are the standard synthetic routes for sodium 4-(dimethylsulfamoyl)benzene-1-sulfinate, and what key reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves two primary steps:

Sulfonyl Chloride Precursor Formation : Reacting 4-(dimethylsulfamoyl)benzene-1-sulfonyl chloride with reducing agents like sodium sulfite or sodium bisulfite in aqueous media. This step requires precise pH control (pH 6–8) and temperatures of 70–80°C to prevent hydrolysis of the sulfonyl chloride group .

Reduction to Sulfinate : The sulfonyl chloride intermediate is reduced using sodium sulfite under reflux conditions (70–80°C) to yield the sodium sulfinate salt. Neutralization with sodium hydroxide or sodium bicarbonate ensures salt formation .
Critical Factors : Temperature control during reduction, pH stability, and purity of the sulfonyl chloride precursor significantly impact yield. Impurities from incomplete reduction can lead to side products like sulfonic acids .

Basic: Which analytical techniques are critical for characterizing this compound, and how are they applied?

Methodological Answer:

  • LCMS (Liquid Chromatography-Mass Spectrometry) : Used to confirm molecular weight and purity. For example, LCMS analysis under QC-SMD-TFA05 conditions shows a retention time of ~1.66 minutes for related sulfonamide derivatives, aiding in identifying sulfinate degradation products .
  • HPLC (High-Performance Liquid Chromatography) : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 65:35 methanol:buffer) resolve sulfinate from sulfonic acid byproducts. Adjustments with sodium acetate (pH 4.6) improve peak resolution .
  • NMR Spectroscopy : ¹H and ¹³C NMR verify substitution patterns on the aromatic ring and dimethylsulfamoyl group. Absence of sulfonyl chloride signals (~δ 140 ppm in ¹³C NMR) confirms complete reduction .

Advanced: How can researchers optimize the regioselectivity of sulfinate-mediated sulfonylation reactions in complex substrates?

Methodological Answer:
Regioselectivity is influenced by:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states, favoring para-substitution in aromatic systems .
  • Catalytic Bases : Triethylamine or sodium hydride enhances nucleophilicity of the sulfinate ion, directing attack to electron-deficient aromatic rings. For example, using triethylamine in DMF at 25°C improves para-selectivity in indoline derivatives .
  • Temperature Control : Lower temperatures (−100°C in THF) minimize side reactions during halogen-lithium exchange steps, as seen in indoline functionalization studies .

Advanced: What strategies address discrepancies in sulfinate reactivity across different experimental conditions?

Methodological Answer:
Discrepancies often arise from:

  • pH-Dependent Reactivity : Sulfinate ions (SO₂⁻) are more nucleophilic under mildly acidic conditions (pH 4–6), while alkaline conditions promote hydrolysis to sulfonates. Buffered systems (e.g., sodium acetate/acetic acid) stabilize reactivity .
  • Counterion Effects : Sodium vs. lithium counterions alter solubility in organic solvents. For instance, lithium sulfinates exhibit higher solubility in THF, enabling reactions at lower temperatures .
  • Contradictory Data Resolution : Compare LCMS profiles (e.g., m/z 565 [M+H]+ vs. m/z 672 [M+H]+) to identify incomplete reactions or byproducts. Purification via C18 reverse-phase chromatography resolves such issues .

Advanced: What is the mechanistic role of this compound in synthesizing sulfonamide-based therapeutics?

Methodological Answer:
The sulfinate acts as a sulfur nucleophile in two key pathways:

Sulfonamide Formation : Reacts with aryl/alkyl amines under Mitsunobu or SN2 conditions to form sulfonamides. For example, coupling with 2,5-dichlorophenyl oxadiazole derivatives yields pharmacologically active compounds (e.g., anti-inflammatory agents) .

Electrophilic Substitution : Generates sulfonyl radicals under UV light, enabling C–H functionalization in drug scaffolds. This method avoids harsh reagents like chlorosulfonic acid .
Mechanistic Insight : The dimethylsulfamoyl group enhances electron-withdrawing effects, stabilizing intermediates during nucleophilic attack .

Advanced: How does the sulfinate’s electronic structure influence its interactions with biological targets?

Methodological Answer:

  • Electronic Effects : The dimethylsulfamoyl group withdraws electrons via resonance, polarizing the sulfinate ion and enhancing binding to electrophilic pockets (e.g., enzyme active sites). Computational studies (DFT) predict a dipole moment of ~5.2 D, favoring interactions with charged residues .
  • Biotransformation : In vitro assays show sulfinate derivatives undergo enzymatic oxidation to sulfonamides, which inhibit cyclooxygenase-2 (COX-2) in inflammatory pathways .
  • Structure-Activity Relationships (SAR) : Modifying the benzene ring’s substituents (e.g., adding halogens) improves binding affinity by 3–5-fold in kinase inhibition assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.